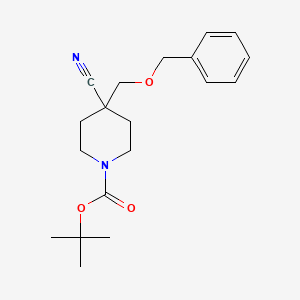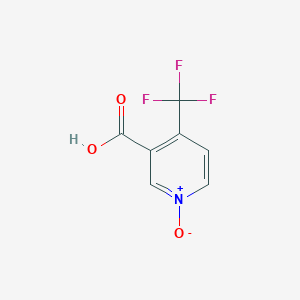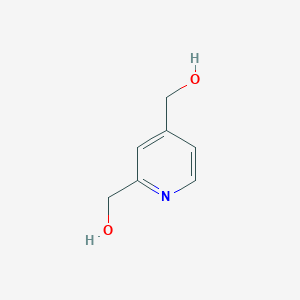
Pyridine-2,4-diyldimethanol
Descripción general
Descripción
Pyridine-2,4-diyldimethanol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of two hydroxymethyl groups attached to the 2nd and 4th positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-2,4-diyldimethanol can be synthesized through several methods, including:
Cycloaddition Reactions: One approach involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals.
Condensation Reactions: Another method involves the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reactions of pyridine derivatives. These methods are designed to be efficient and scalable to meet the demands of various applications.
Análisis De Reacciones Químicas
Pyridine-2,4-diyldimethanol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the hydroxymethyl groups serving as reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: Peracids are commonly used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts and metal hydrides are typical reducing agents.
Substitution Reagents: Alkylating agents and halogenating agents are frequently employed in substitution reactions.
Major Products:
Pyridine N-oxides: Formed through oxidation.
Substituted Pyridines: Result from various substitution reactions.
Aplicaciones Científicas De Investigación
Pyridine-2,4-diyldimethanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of pyridine-2,4-diyldimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Pyridine-2,4-diyldimethanol can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic aromatic compound with a single nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness:
Structural Features: The presence of two hydroxymethyl groups at the 2nd and 4th positions makes this compound unique compared to other pyridine derivatives.
Reactivity: The hydroxymethyl groups enhance the compound’s reactivity, making it suitable for various chemical transformations.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJOPOIUCLTJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
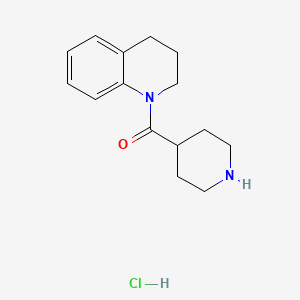
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
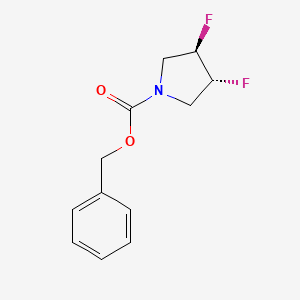
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)
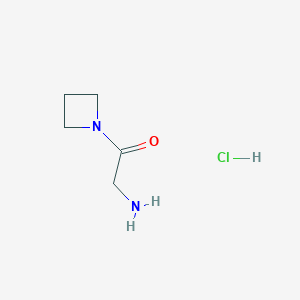
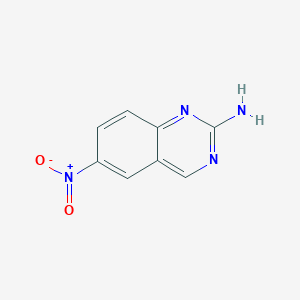
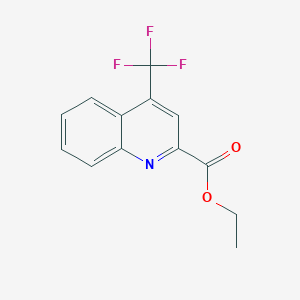
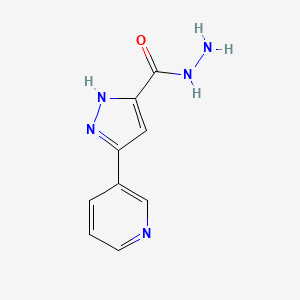
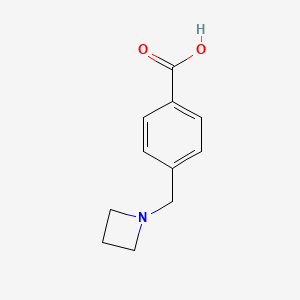
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
